![molecular formula C8H9N3O2 B1445286 ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate CAS No. 1190234-56-0](/img/structure/B1445286.png)
ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate
Overview
Description
“Ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate” is a compound that contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The “1-(cyanomethyl)” indicates a cyanomethyl group (-CH2CN) attached to the first position of the pyrazole ring. The “ethyl … carboxylate” suggests an ethyl ester group attached to the carboxyl group at the fourth position of the pyrazole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, cyanomethyl salts of pyridine and analogous isoquinolines have been used to create various heterocyclic compounds . A similar approach might be applicable to the synthesis of “ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate”.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. While specific properties for “ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate” are not available, similar compounds have been studied .
Scientific Research Applications
Synthesis of Coumarin Derivatives
Ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate: is utilized in the synthesis of coumarin derivatives, which are of significant interest due to their applications in pharmaceuticals, cosmetics, and optical devices. The compound can undergo Knoevenagel condensation followed by intramolecular cyclization, leading to the formation of coumarin-3-carboxylate ester . This process is facilitated by catalysts that can form complexes via hydrogen bonds, highlighting the compound’s versatility in synthetic organic chemistry.
Density Functional Theory (DFT) Studies
The compound is also involved in DFT studies to understand its reaction mechanisms better. For instance, DFT calculations have been used to explore the cyclization mechanisms of ethyl cyanoacetate with salicylaldehyde, which is structurally related to ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate . These studies provide insights into the factors influencing product distribution and the efficiency of synthesis processes.
Hydrogen Atom Abstraction Research
In the field of boron chemistry, ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate has been investigated for its role in hydrogen atom abstraction (HAA) reactions. Research using DFT computations has been conducted to analyze the kinetic barriers and reactivities of substrates in HAA reactions, which are crucial for developing new boron-based compounds .
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. While specific safety data for “ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate” are not available, safety data sheets for similar compounds provide information on potential hazards, safe handling procedures, and emergency measures .
Future Directions
Mechanism of Action
Target of Action
The specific targets can vary depending on the structure of the compound and the biological context in which it is used .
Mode of Action
The mode of action of ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate involves its interaction with its targets. This compound may bind to its target, causing a conformational change that affects the target’s function
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
These studies suggest that such compounds can be absorbed and distributed in the body, metabolized by various enzymes, and eventually excreted . These properties can significantly impact the bioavailability of the compound.
Result of Action
Similar compounds have been known to cause various molecular and cellular effects, including changes in gene expression, enzyme activity, and cellular signaling .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets and how it is metabolized in the body .
properties
IUPAC Name |
ethyl 1-(cyanomethyl)pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-2-13-8(12)7-5-10-11(6-7)4-3-9/h5-6H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWDCDMAINXMOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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